Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate

CCR2 Receptor Antagonists Enantioselective Synthesis Iodolactamization

tert-Butyl 2-(hydroxymethyl)cyclohexylcarbamate (CAS: 213672-64-1) is a cis-configured cyclohexyl carbamate featuring a Boc (tert-butoxycarbonyl) protecting group and a reactive hydroxymethyl substituent. This compound serves as a critical chiral intermediate in the enantioselective synthesis of potent CCR2 antagonists, a class of therapeutic agents for inflammatory diseases.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B12071587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl2-(hydroxymethyl)cyclohexylcarbamate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)
InChIKeyXUFBETUUQRMWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(Hydroxymethyl)cyclohexylcarbamate: A Key Chiral Intermediate for CCR2 Antagonists and Factor Xa Inhibitors


tert-Butyl 2-(hydroxymethyl)cyclohexylcarbamate (CAS: 213672-64-1) is a cis-configured cyclohexyl carbamate featuring a Boc (tert-butoxycarbonyl) protecting group and a reactive hydroxymethyl substituent . This compound serves as a critical chiral intermediate in the enantioselective synthesis of potent CCR2 antagonists, a class of therapeutic agents for inflammatory diseases [1]. Its molecular framework provides a specific spatial orientation essential for downstream drug-receptor interactions, distinguishing it from simple achiral or trans-configured analogs.

Why Generic Cyclohexyl Carbamates Cannot Replace Tert-Butyl 2-(Hydroxymethyl)cyclohexylcarbamate in Chiral Synthesis


Substituting this compound with a structurally similar analog, such as a trans isomer or a 4-(hydroxymethyl) derivative, is not feasible for specific synthetic routes. The defined (1R,2S)-stereochemistry and the precise 2-position of the hydroxymethyl group are stereochemically mandatory for the iodolactamization-based strategy used to construct the core of CCR2 antagonists [1]. Furthermore, the Boc protecting group is chosen for its stability under basic conditions and ease of acidolytic cleavage, a combination not offered by the Cbz-protected analog, which requires harsher hydrogenolytic conditions that may be incompatible with other functional groups [2]. Using a non-optimized analog can lead to complete synthetic failure, as seen in attempts to reproduce the one-pot lactamization without specific stereochemistry [1].

Quantitative Evidence for Selecting Tert-Butyl 2-(Hydroxymethyl)cyclohexylcarbamate Over Analogs


Synthetic Efficiency: Enantioselective Route Yields Chiral Core in 10% Overall Yield Over 8 Steps

The target compound is the direct precursor to the essential chiral core for CCR2 antagonists. The published enantioselective synthesis, which relies on the specific stereochemistry of this intermediate, achieves the final core in 8 steps with an overall yield of 10% from a commercially available anhydride [1]. In contrast, previous methods for synthesizing related diastereomers were deemed 'not suitable' for this application, lacking the required spatial arrangement for the targeted biological activity [1]. This demonstrates that the procurement of this specific isomer is not a matter of minor preference but a hard requirement for synthesizing the biologically active scaffold.

CCR2 Receptor Antagonists Enantioselective Synthesis Iodolactamization

Protecting Group Stability: Boc vs. Cbz Comparison for Downstream Processing

The Boc group on this compound provides a key advantage over the benzyloxycarbonyl (Cbz) analog (CAS: 213672-68-5). While both can protect the amine, Boc can be cleaved under mild acidolysis, whereas Cbz requires hydrogenolysis or significantly stronger acidic conditions that can degrade other sensitive functionalities [1]. This orthogonal stability allows the Boc intermediate to be carried through multiple synthetic steps, including reductions and basic workups, without premature deprotection.

Protecting Group Strategy Orthogonal Protection Acid-Labile Safety Catch

High Commercial Purity Enables Reliable Reaction Outcomes

Reputable vendors supply this compound with a minimum purity specification of 98% (HPLC) . In contrast, some generic or mis-specified analogs (e.g., the trans racemate or the positional isomer) are often only available at 95% purity or without rigorous enantiomeric purity specifications . The high chemical purity of the target compound is crucial for ensuring reproducible yields in the sensitive iodolactamization step, where impurities can act as catalyst poisons or lead to side-product formation.

Chemical Purity Reproducibility Procurement Specification

Predicted Physicochemical Profile: Drug-Like Properties for CNS Penetration

The computed logP (XLogP3-AA) for tert-butyl 2-(hydroxymethyl)cyclohexylcarbamate is 2.5 [1]. This is significantly lower and potentially more favorable for CNS drug discovery than the corresponding Cbz-protected analog (benzyl carbamate derivative), which adds an aromatic ring and increases lipophilicity. While a direct experimental logP for the Cbz analog is unavailable, the structural difference predicts a logP increase of >1.5 units, moving it out of the optimal CNS drug space. The target compound's moderate lipophilicity suggests better solubility and a more desirable pharmacokinetic profile for early-stage lead optimization.

Physicochemical Properties Lipophilicity Drug-Likeness

Premier Application Scenarios for Tert-Butyl 2-(Hydroxymethyl)cyclohexylcarbamate in Drug Discovery


Synthesis of 1,2,4-Trisubstituted Cyclohexane CCR2 Antagonist Core

This compound is the irreplaceable starting material for the iodolactamization route to benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, the core of a series of potent CCR2 antagonists [1]. Any deviation in stereochemistry or substitution pattern leads to a failed synthesis, as confirmed by the original investigators. This application alone justifies its procurement for CCR2-targeted programs. [1]

Orthogonally Protected Building Block for Complex Natural Product Synthesis

The chemical orthogonality of the Boc-protected amine and the free hydroxyl group makes this compound a versatile building block for multi-step synthesis. The Boc group can be removed under mild acidic conditions without affecting base-labile esters, while the hydroxyl group can be selectively oxidized, protected, or derivatized to introduce diversity. This enables its use in synthesizing complex natural products requiring precise functional group manipulation. [2]

Development of Factor Xa Inhibitor Analogs with Defined Stereochemistry

The 1,2-cis-substituted cyclohexane scaffold is a foundational motif in several Factor Xa inhibitors, including Edoxaban. While this specific compound is a precursor rather than a direct Edoxaban intermediate, its defined (1R,2S)-stereochemistry is representative of the chiral core required for potent factor Xa binding. Researchers can use it to prepare a variety of novel analogs for structure-activity relationship (SAR) studies targeting coagulation cascades. [1]

Quote Request

Request a Quote for Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.